5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine
Description
Properties
Molecular Formula |
C9H14N4O2S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
5-methylsulfonyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H14N4O2S/c1-16(14,15)8-6-11-9(12-7-8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI Key |
HOEGKZBZDIQYBR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine generally involves two key transformations:
- Introduction of the methylsulfonyl group (–SO2CH3) at the 5-position of the pyrimidine ring.
- Substitution of the 2-position with a piperazine moiety.
Sulfonylation Step
The methylsulfonyl group can be introduced by oxidation of a methylthio or methylsulfinyl precursor on the pyrimidine ring. A common approach is:
- Starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine or similar pyrimidine derivatives, oxidation is carried out using hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
- The reaction is typically performed in a protic solvent mixture with controlled temperature between 70–90 °C.
- The oxidation proceeds exothermically and is maintained for 1–6 hours until complete conversion to the methylsulfonyl derivative is achieved.
- Excess oxidant is quenched with sodium hydrogen sulfite solution.
- This method yields high purity methylsulfonyl-substituted pyrimidines suitable for further reactions.
Piperazine Substitution Step
- The 2-position substitution with piperazine is usually achieved by nucleophilic aromatic substitution.
- The methylsulfonyl-substituted pyrimidine intermediate is reacted with piperazine under basic conditions.
- A base such as triethylamine is used to neutralize the hydrochloric acid formed during the substitution.
- The reaction is carried out in an appropriate solvent, often under reflux, to ensure complete substitution.
- The product is isolated and purified by recrystallization or chromatographic methods.
Alternative Synthetic Strategies
A strategic synthesis involving Suzuki coupling has been reported for related methylpyrimidine sulfonyl piperazines:
- This method uses palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, allowing the introduction of various substituents on the pyrimidine ring.
- The reactions proceed with good functional group tolerance and high yields.
- The products are characterized by IR, ¹H and ¹³C NMR, LC-MS, and elemental analysis.
- This approach offers versatility for synthesizing derivatives with potential pharmacological activities.
Industrial Production Considerations
For industrial-scale synthesis, the process is optimized to maximize yield and purity:
- High-purity starting materials and solvents are employed.
- Reaction parameters such as temperature, time, and molar ratios are precisely controlled.
- Continuous monitoring of the reaction progress is performed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification involves recrystallization or chromatographic techniques to meet pharmaceutical-grade standards.
- Environmental and economic factors are considered to develop eco-friendly and cost-effective processes.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Oxidation of methylthio group | 20-35% H₂O₂, sodium tungstate catalyst | 70–90 | 1–6 | Protic solvent, exothermic reaction |
| Piperazine substitution | Piperazine, triethylamine, reflux solvent | Reflux (~80–110) | 4–12 | Neutralizes HCl formed, nucleophilic aromatic substitution |
| Suzuki coupling (alternative) | Palladium catalyst, boronic acids, base | 80–100 | 6–12 | For derivative synthesis, high functional group tolerance |
Analytical Characterization
- The synthesized compounds are characterized by infrared spectroscopy (IR), showing characteristic sulfonyl (S=O) stretching bands.
- Nuclear magnetic resonance (¹H and ¹³C NMR) confirms the substitution pattern on the pyrimidine and piperazine rings.
- Liquid chromatography-mass spectrometry (LC-MS) verifies molecular weight and purity.
- Elemental analysis confirms the composition consistent with the target molecule.
Research Findings and Applications
- The synthesized 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine derivatives have demonstrated significant antibacterial, anti-inflammatory, and anthelmintic activities in vitro.
- Pharmacological screening against Escherichia coli and Staphylococcus aureus strains showed promising antibacterial effects.
- Anti-inflammatory activity was evaluated using carrageenan-induced rat paw edema models, confirming the potential therapeutic value of these compounds.
Chemical Reactions Analysis
Types of Reactions: 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into its corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be replaced with other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyrimidines .
Scientific Research Applications
5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituted Pyrimidines with Piperazinyl Groups
Notes:
- The nitro derivative (CAS 153466-03-6) exhibits a lower molecular weight (209.21) but higher density due to the electron-withdrawing nitro group. Its pKa (~8.47) suggests moderate basicity, likely influenced by the piperazinyl group .
- The unsubstituted 2-(1-piperazinyl)pyrimidine (CAS 20980-22-7) lacks the 5-position substituent, reducing steric hindrance and polarity compared to the target compound .
Sulfonyl-Containing Pyrimidine Derivatives
Key Findings :
- The bis(methylsulfonyl) compound () adopts an envelope conformation, with sulfonyl groups contributing to crystal packing via C–H⋯O interactions. Such structural rigidity may limit bioavailability compared to the target compound .
- Chlorosulfonyl derivatives (e.g., ) are often intermediates in drug synthesis but introduce reactivity (e.g., hydrolysis risks) absent in the methylsulfonyl group .
Piperazinyl-Sulfonyl Hybrids in Heterocyclic Systems
Implications :
- Piperazinyl-sulfonyl hybrids in pyrazolo-pyrimidines () demonstrate enhanced molecular weight and complexity, often associated with kinase inhibition (e.g., phosphodiesterase targets) .
- Fluorophenyl-piperazinyl derivatives () highlight the role of halogenation in improving receptor binding, though fluorine introduces synthetic challenges .
Research Implications and Limitations
- Methylsulfonyl vs. Nitro Groups : The methylsulfonyl group in the target compound likely offers superior metabolic stability compared to the nitro group in 5-nitro-2-(1-piperazinyl)pyrimidine, which may undergo reduction to amine derivatives .
- Piperazinyl Flexibility : The piperazine moiety enhances solubility and enables protonation at physiological pH, facilitating interactions with biological targets .
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural analogs.
Further synthesis and profiling are needed to validate these hypotheses.
Biological Activity
5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its potential applications in drug development.
5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine is a pyrimidine derivative with a methylsulfonyl group and a piperazine moiety, which contributes to its biological profile. The structure can be represented as follows:
- Chemical Formula : C10H14N4O2S
- Molecular Weight : 246.31 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across multiple domains, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Anticancer Activity
Recent studies have demonstrated the potential of 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine as an anticancer agent. For example:
- Cell Line Studies : In vitro tests have shown that this compound inhibits the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate its potency compared to standard chemotherapeutic agents like etoposide .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies found that 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with effective concentrations ranging from 200 to 800 µg/mL .
Neuroprotective Effects
The compound's neuroprotective potential has been explored in relation to Alzheimer's disease. In vitro assays demonstrated that it could inhibit acetylcholinesterase activity, suggesting a possible mechanism for enhancing cognitive function .
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted by Sabita et al. compared various pyrimidine derivatives and found that those with structural similarities to 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine exhibited enhanced anticancer efficacy relative to traditional agents like etoposide .
- Antimicrobial Properties : Jame's research highlighted the effectiveness of this compound against resistant bacterial strains, showing promising results in inhibiting microbial growth in vitro .
- Neuroprotective Mechanisms : Almehizia et al. synthesized derivatives that included the methylsulfonyl group and assessed their antioxidant capacities, revealing significant protective effects against oxidative stress in neuronal cells .
Q & A
Q. What are the optimal synthetic routes for 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine, and how can reaction conditions be controlled to improve yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution at the pyrimidine C2 position using piperazine, followed by sulfonylation at C5. Key parameters include:
- Temperature: Maintain 50–70°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance reactivity, while dichloromethane minimizes byproducts during coupling steps .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity. LC-MS or NMR validates intermediate and final compound integrity .
Q. How is the molecular structure of 5-(Methylsulfonyl)-2-(1-piperazinyl)pyrimidine characterized?
Methodological Answer:
- X-ray Crystallography: Resolves 3D conformation. The pyrimidine ring adopts a planar or slightly puckered geometry, with the methylsulfonyl group influencing electronic distribution .
- Spectroscopy:
- ¹H/¹³C NMR: Methylsulfonyl protons appear as a singlet at δ ~3.2 ppm; piperazine protons split into multiplets (δ ~2.8–3.5 ppm) .
- IR: Strong S=O stretches at 1150–1300 cm⁻¹ confirm sulfonyl group presence .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Kinase Inhibition: Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (PI3K, mTOR) due to structural similarity to known inhibitors .
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using non-linear regression .
- Solubility: Apply shake-flask method in PBS (pH 7.4) or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of the methylsulfonyl and piperazinyl groups?
Methodological Answer:
- Analog Synthesis: Replace methylsulfonyl with sulfonamide, sulfoxide, or halogens to assess electronic effects. Substitute piperazine with morpholine or thiomorpholine to probe steric and H-bonding contributions .
- Biological Testing: Compare analogs in kinase inhibition assays. For example, Kang et al. (2021) found that bulkier sulfonyl groups reduced HIV RT inhibition by 50%, highlighting steric sensitivity .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to map binding interactions. The methylsulfonyl group may occupy hydrophobic pockets, while piperazine forms hydrogen bonds with catalytic residues .
Q. How can crystallographic data resolve contradictions in reported biological activities?
Methodological Answer:
- Co-crystallization: Soak the compound with target proteins (e.g., PI3Kγ) and resolve structures to ~2.0 Å resolution. Compare binding modes across studies to identify variable interactions (e.g., sulfonyl group orientation) .
- Electrostatic Potential Maps: Analyze charge distribution to explain discrepancies in cellular uptake. For example, methylsulfonyl’s electron-withdrawing effect may alter membrane permeability .
Q. What advanced computational methods predict off-target interactions or toxicity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate compound-protein complexes (GROMACS) for 100 ns to assess binding stability. Root-mean-square deviation (RMSD) >3 Å suggests weak or transient interactions .
- Pharmacophore Screening: Use Schrödinger’s Phase to compare against databases like ChEMBL, flagging potential off-targets (e.g., serotonin receptors due to piperazine’s amine motif) .
Q. How do reaction kinetics influence scalability in multi-step syntheses?
Methodological Answer:
- Rate-Limiting Step Identification: Use HPLC to monitor intermediate formation. For example, piperazine coupling may require prolonged reflux (8–12 hr) for >90% conversion .
- Scale-Up Optimization: Transition from batch to flow chemistry for sulfonylation, ensuring consistent heat dissipation and reducing exothermic risks .
Q. What strategies mitigate polymorphism issues in formulation development?
Methodological Answer:
- Polymorph Screening: Recrystallize from 10+ solvent systems (e.g., ethanol, acetonitrile) and analyze via PXRD. Aqueous solubility differences >20% indicate polymorphic variability .
- Stability Studies: Store forms at 40°C/75% RH for 4 weeks; DSC/TGA detects phase transitions. Amorphous dispersions (e.g., with HPMCAS) enhance bioavailability if crystalline forms are unstable .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in enzymatic vs. cellular assay results?
Methodological Answer:
- Membrane Permeability Correction: Use parallel artificial membrane permeability assay (PAMPA) to quantify passive diffusion. Adjust cellular IC₅₀ values using permeability coefficients .
- Metabolite Profiling: Incubate the compound with liver microsomes (human/rat) and analyze via LC-HRMS. Active metabolites (e.g., sulfoxide derivatives) may explain enhanced cellular activity .
Q. What statistical frameworks are optimal for multi-parametric SAR datasets?
Methodological Answer:
- Multivariate Analysis: Apply partial least squares regression (PLSR) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Cross-validate with leave-one-out (LOO) to avoid overfitting .
- Cluster Analysis: Group compounds by substituent patterns (e.g., sulfonyl vs. carbonyl) using hierarchical clustering (Ward’s method) to identify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
